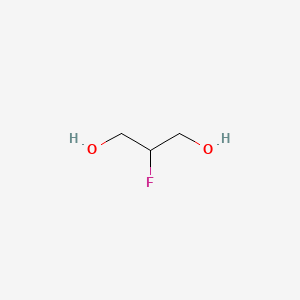

2-Fluoro-1,3-propanediol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIQTMVDEWDMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963362 | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-09-8, 453-16-7 | |

| Record name | 2-Fluoro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-2-fluoroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 1,3 Propanediol and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a direct and often versatile route to 2-fluoro-1,3-propanediol and its derivatives. These methods typically involve the introduction of a fluorine atom into a propanediol (B1597323) backbone or the construction of the fluorinated propanediol from simpler precursors.

Fluorination of Glycerol (B35011) Derivatives

Glycerol, a readily available and inexpensive starting material, serves as a key precursor for the synthesis of this compound. The hydrogenolysis of glycerol can yield 1,3-propanediol (B51772), which can then be further functionalized. researchtrends.netfrontiersin.org The direct fluorination of glycerol derivatives often involves the replacement of a hydroxyl group with a fluorine atom. One common strategy is the use of fluorinating agents to convert a protected glycerol derivative, such as a chlorohydrin, into the corresponding fluorinated compound. For example, 1-chloro-2,3-propanediol can be used as a starting material in reactions with fluorinating agents to produce fluorinated propanediols. google.com

Another approach involves the selective chlorination of glycerol to produce intermediates like 3-chloro-1,2-propanediol, which can then potentially undergo fluorination. scielo.br The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high selectivity and yield. researchtrends.net

Table 1: Synthesis of Propanediol Derivatives from Glycerol

| Starting Material | Product | Key Transformation | Reference |

| Glycerol | 1,3-Propanediol | Hydrogenolysis | researchtrends.netfrontiersin.org |

| 1-Chloro-2,3-propanediol | Fluorinated propanediols | Fluorination | google.com |

| Glycerol | 3-Chloro-1,2-propanediol | Selective chlorination | scielo.br |

Oxidative Desilylation of Silylated Fluorohydrins

A method for the synthesis of 2-fluoro-3-silylpropan-1-ols involves the epoxidation of allylsilanes followed by epoxide opening with a fluoride (B91410) source like triethylamine (B128534) trishydrofluoride (HF·Et₃N). nih.govacs.orgchemrxiv.org This process is highly regioselective, yielding the desired fluorohydrin. nih.govchemrxiv.org The reaction is notable for proceeding at room temperature, which is a milder condition compared to other epoxide opening methods that often require elevated temperatures. nih.govacs.org This enhanced reactivity is attributed to a β-silyl effect that stabilizes a potential cationic intermediate during the reaction. nih.govchemrxiv.org The resulting silylated fluorohydrin can then undergo oxidative desilylation to yield the target this compound.

Table 2: Synthesis of 2-Fluoro-3-silylpropan-1-ols

| Starting Material | Reagents | Product | Key Features | Reference |

| Allylsilane | 1. Epoxidation (e.g., mCPBA) 2. HF·Et₃N | 2-Fluoro-3-silylpropan-1-ol | High regioselectivity, room temperature reaction | nih.govacs.orgchemrxiv.org |

Epoxide Opening Reactions with Fluorine Sources

The ring-opening of epoxides with a fluorine source is a fundamental and widely used method for the synthesis of fluorohydrins, which are precursors to this compound. nih.govbeilstein-journals.org Various fluoride sources can be employed, including hydrogen fluoride-base reagents like Olah's reagent (HF·pyridine). nih.gov The regioselectivity of the epoxide opening is a critical aspect of this method. For instance, the opening of epoxides derived from esters of 10-undecenoic acid with Olah's reagent predominantly yields the 10-fluoro-11-hydroxy derivative. researchgate.net In contrast, using mixtures of triethylamine trishydrogen fluoride and other amines can favor the other regioisomer. researchgate.net

The development of catalytic asymmetric methods for epoxide ring-opening with fluoride has been a significant advancement. ucla.eduorgsyn.orgacs.org A dual-catalyst system, for example, can promote the highly enantioselective ring opening of meso and terminal epoxides using a latent source of fluoride like benzoyl fluoride. ucla.eduacs.org This approach allows for the reaction to proceed efficiently at room temperature. ucla.edu The use of chiral catalysts enables the synthesis of specific enantiomers of the fluorohydrin product. ucla.eduorgsyn.org

Recent developments include the use of metal-free hydrofluorination of olefins, which proceeds via an in-situ epoxidation followed by an anti-epoxide opening. nih.gov This one-pot protocol offers a stereospecific route to fluorohydrins under mild conditions. nih.gov

Table 3: Fluoride Sources and Conditions for Epoxide Ring-Opening

| Epoxide Substrate | Fluoride Source | Catalyst/Conditions | Product | Reference |

| Terminal and meso epoxides | Benzoyl fluoride | Dual chiral catalyst system | Enantiomerically enriched β-fluoroalcohols | ucla.eduacs.org |

| Terminal epoxides | Benzoyl fluoride and HFIP | Chiral (salen)Co precatalyst and amine cocatalyst | Kinetically resolved fluorohydrins | orgsyn.org |

| Olefins | HF·Py (Olah's reagent) | m-CPBA (in-situ epoxidation) | Fluorohydrins | nih.gov |

| Epoxides | [¹⁸F]FeF species from [¹⁸F]HF | High temperature | [¹⁸F]Fluorohydrins for PET imaging | nih.gov |

Stereoselective and Enantioselective Synthetic Routes

The demand for enantiomerically pure fluorinated compounds has driven the development of stereoselective and enantioselective synthetic methods. nih.govresearchgate.net One notable approach is the enzymatic hydrolysis of 2-aryl-2-fluoromalonate esters. worktribe.com This method, utilizing enzymes like porcine pancreatic lipase (B570770), can produce chiral fluorinated C3 synthons with good enantiopurity. worktribe.com These synthons can then be converted to 2-aryl-2-fluoro-1,3-propanediol derivatives.

Another strategy involves the lipase-mediated asymmetric monoacetylation of 2-aryl-2-fluoro-1,3-propanediols, which also yields chiral fluorinated building blocks in excellent enantiomeric excess. researchgate.net The choice of enzyme is critical, as different lipases can exhibit varying levels of stereoselectivity. worktribe.com For instance, lipase from Candida cylindracea has been shown to be an efficient catalyst for the asymmetric hydrolysis of fluoromalonate monoesters. worktribe.com

The development of catalytic asymmetric synthesis of optically pure 1,n-diols from bulk chemicals is also a promising area. nih.gov These methods often involve the temporary masking of the diol group to achieve selectivity in the key C(sp³)–H functionalization step. nih.gov

Biocatalytic and Biotechnological Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing fluorinated compounds. nih.gov Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity.

Enzymatic Pathways for Fluorinated Propanediol Analogs

Enzymes such as lipases, aldolases, and cytochrome P450s are capable of catalyzing reactions involving fluorinated substrates. nih.gov Lipases, for example, have been successfully used in the synthesis of fluorinated polyesters from fluorinated diols. dss.go.thnih.gov The enzyme Novozym 435, an immobilized lipase from Candida antarctica, has been shown to be particularly effective in this process. dss.go.thnih.gov The specificity of the enzyme towards the chain length of the fluorinated diol is a key factor influencing the molecular weight of the resulting polymer. dss.go.thnih.gov

Aldolases are another important class of enzymes that can be used to form C-C bonds, leading to the synthesis of complex fluorinated molecules like fluorinated β-hydroxy-α-amino acids. nih.govwhiterose.ac.uk These enzymes have been used to create fluorine-bearing stereocenters with high stereocontrol. whiterose.ac.uk

Furthermore, engineered microorganisms have been developed to synthesize fluorinated compounds. nih.gov For instance, a biosynthetic pathway for 2-fluoro-3-hydroxypropionic acid has been constructed in E. coli using 2-fluoromalonic acid as the starting material. nih.govfrontiersin.org This approach demonstrates the potential of metabolic engineering to produce valuable fluorinated building blocks. nih.govfrontiersin.org

Table 4: Enzymes in the Synthesis of Fluorinated Compounds

| Enzyme Class | Example Enzyme | Application | Reference |

| Lipases | Novozym 435 (Candida antarctica) | Synthesis of fluorinated polyesters | dss.go.thnih.gov |

| Aldolases | Trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase aldolase (B8822740) (HBPA) | Stereoselective synthesis of α-fluoro β-hydroxy acid derivatives | whiterose.ac.uk |

| Cytochrome P450s | - | Hydroxylation of fluorinated fatty acids | researchgate.net |

| Synthases/Reductases | Methylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR) | Biosynthesis of 2-fluoro-3-hydroxypropionic acid | nih.govfrontiersin.org |

Chemical Reactivity and Mechanistic Investigations

Reactions of 2-Fluoro-1,3-propanediol Derivatives (e.g., p-Toluenesulfonates, Trifluoromethanesulfonates)

The conversion of the hydroxyl groups of this compound to better leaving groups, such as p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates), opens up a wide range of synthetic possibilities. However, the reactivity of these derivatives is often distinct from their non-fluorinated analogs.

Research has been conducted on the derivatives of a related compound, 2-fluoro-2-nitro-1,3-propanediol. researchgate.netdtic.milacs.orgacs.orgacs.org The tosylates and triflates of this nitro-containing analog provide valuable insights into the potential reactivity of this compound derivatives.

p-Toluenesulfonate Derivatives:

The reactions of 2-fluoro-2-nitro-1,3-propylene di-p-toluenesulfonate and its monotosylate counterpart have been studied. researchgate.netacs.org Direct substitution reactions were successful with sodium azide. acs.org The monotosylate also yielded a substitution product with lithium bromide. acs.org However, under more basic conditions, the reaction pathway of the monotosylate changes, suggesting the intermediate formation of 1-fluoro-1-nitroethylene. acs.org Interestingly, the monotosylate, but not the ditosylate, formed a methyl ether with potassium methoxide. acs.org

Trifluoromethanesulfonate Derivatives:

The triflate derivatives of 2-fluoro-2-nitro-1,3-propanediol exhibit high reactivity. dtic.milacs.orgacs.org The diol reacts with triflic anhydride (B1165640) to form both the monotriflate and the ditriflate. dtic.milacs.org The ditriflate undergoes displacement reactions with various nucleophiles, including sodium azide, 2-fluoro-2,2-dinitroethanol, and methanol. dtic.milacs.org The triflate group is known to be a superior leaving group compared to the tosylate group, often leading to faster reaction rates in displacement and solvolysis reactions. colab.ws

The following table summarizes the reactions of 2-fluoro-2-nitro-1,3-propanediol derivatives, which can serve as a model for the expected reactivity of this compound derivatives.

| Derivative | Reagent | Product(s) | Reference(s) |

| 2-Fluoro-2-nitro-1,3-propylene di-p-toluenesulfonate | Sodium Azide | Direct substitution product | acs.org |

| 2-Fluoro-3-hydroxy-2-nitro-1-propyl p-toluenesulfonate | Lithium Bromide | Direct substitution product | acs.org |

| 2-Fluoro-3-hydroxy-2-nitro-1-propyl p-toluenesulfonate | Potassium Hydroxide | Dimeric and trimeric ethers | acs.org |

| 2-Fluoro-3-hydroxy-2-nitro-1-propyl p-toluenesulfonate | Potassium Methoxide | Methyl ether | acs.org |

| 2-Fluoro-2-nitro-1,3-propylene ditriflate | Sodium Azide | Displacement product | dtic.milacs.org |

| 2-Fluoro-2-nitro-1,3-propylene ditriflate | 2-Fluoro-2,2-dinitroethanol | Displacement product | dtic.milacs.org |

| 2-Fluoro-2-nitro-1,3-propylene ditriflate | Methanol | Displacement product | dtic.milacs.org |

| 2-Fluoro-3-hydroxy-2-nitro-1-propyl triflate | Base | 3-Fluoro-3-nitrooxetane | dtic.milacs.org |

Intra- and Intermolecular Reactions of Fluorinated Propanediols

The presence of both hydroxyl groups and a fluorine atom on the propane (B168953) backbone allows for a variety of intra- and intermolecular reactions.

Intramolecular Reactions:

Intramolecular reactions occur within a single molecule and often lead to the formation of cyclic structures. masterorganicchemistry.com For fluorinated propanediols, a key intramolecular reaction is cyclization to form ethers. For instance, the monotriflate of 2-fluoro-2-nitro-1,3-propanediol cyclizes in the presence of a base to yield 3-fluoro-3-nitrooxetane. dtic.milacs.org This type of reaction, where a nucleophile and an electrophile are present in the same molecule, is common for diols and their derivatives. pearson.com

In the case of 3-fluoro-1,2-propanediol, computational studies suggest the possibility of intramolecular hydrogen bonding, although experimental evidence indicates that hyperconjugative interactions are more dominant in determining its conformational preference. researchgate.netrsc.org The absence of certain NMR coupling constants suggests that any intramolecular hydrogen bonding is a secondary influence on its conformation. researchgate.netrsc.org

Intermolecular Reactions:

Intermolecular reactions occur between two or more molecules. For this compound, the hydroxyl groups can participate in intermolecular hydrogen bonding, which influences its physical properties. These interactions can also lead to the formation of dimers, trimers, or larger polymeric structures under certain conditions, as seen with the monotosylate of 2-fluoro-2-nitro-1,3-propanediol reacting with potassium hydroxide. acs.org

Mechanisms of Fluorine-Induced Transformations (e.g., elimination pathways)

The high electronegativity of fluorine significantly influences the mechanisms of reactions involving this compound and its derivatives. This is often referred to as the "fluorine effect."

One of the key mechanistic pathways influenced by fluorine is elimination. The presence of a fluorine atom can facilitate the elimination of a leaving group on an adjacent carbon, leading to the formation of an alkene. This is exemplified by the reaction of the monotosylate of 2-fluoro-2-nitro-1,3-propanediol under basic conditions, which is believed to proceed through the in-situ formation of 1-fluoro-1-nitroethylene via an elimination pathway. acs.org The fluoride (B91410) ion itself is a good leaving group, being the conjugate base of a strong acid, which can be a factor in both displacement and elimination reactions. annualreviews.org

The presence of fluorine can also destabilize a carbanion on the same carbon, an effect that can inhibit certain reactions. cas.cn This "negative fluorine effect" arises from the thermal instability of the fluorinated carbanion, which can readily undergo α-elimination. cas.cn This effect can alter expected reaction pathways and necessitates careful consideration of reaction conditions when working with fluorinated compounds.

Furthermore, the introduction of fluorine can block metabolic pathways in drug molecules by preventing hydroxylation at the fluorinated position. annualreviews.org While not a direct chemical transformation in the laboratory sense, this highlights a key aspect of how the C-F bond's stability influences reactivity in a biological context.

Derivatization and Functionalization

Synthesis of Monosubstituted and Disubstituted Derivatives

The hydroxyl groups of 2-fluoro-1,3-propanediol are primary sites for substitution reactions, allowing for the synthesis of mono- and di-substituted derivatives. These reactions include esterification, etherification, and the introduction of other functional groups.

One approach to obtaining derivatives involves starting with a related fluorinated precursor. For instance, asymmetric 2-aryl-2-fluoro-1,3-propanediol monoacetate derivatives have been prepared through the enzymatic hydrolysis of 2-aryl-2-fluoromalonate esters. worktribe.com This method utilizes enzymes like porcine pancreatic lipase (B570770) to achieve asymmetry, leading to chiral, monosubstituted products. worktribe.com

Another synthetic strategy involves the transformation of allylsilanes. Through a sequence of epoxidation and subsequent treatment with triethylamine (B128534) trihydrofluoride (HF•Et3N), allylsilanes can be converted regioselectively into 2-fluoro-3-silylpropan-1-ols. researchgate.netacs.orgnih.gov These silylated derivatives represent a class of monosubstituted this compound analogues where one hydroxyl group is replaced by a silyl (B83357) moiety. Oxidative desilylation of these compounds can then yield the parent 2-fluoro-1,3-propanediols. acs.orgnih.gov

The synthesis of disubstituted derivatives can be achieved by reacting both hydroxyl groups. For example, the reaction of 2-phenyl-1,3-propanediol (B123019) with phosgene (B1210022) forms a dichlorocarbonate derivative, which can then be ammoniated to produce a dicarbamate. google.com A similar principle can be applied to this compound to create disubstituted carbamate (B1207046) derivatives.

| Derivative/Precursor Class | General Structure | Synthetic Approach | Key Feature |

|---|---|---|---|

| 2-Aryl-2-fluoro-1,3-propanediol monoacetates | Aryl-C(F)(CH₂OH)(CH₂OAc) | Enzymatic hydrolysis of 2-aryl-2-fluoromalonate esters worktribe.com | Chiral, monosubstituted derivative |

| 2-Fluoro-3-silylpropan-1-ols | HOCH₂-CH(F)-CH₂-SiR₃ | Epoxidation/ring-opening of allylsilanes researchgate.netacs.org | Monosubstituted, useful for further functionalization |

| 2,2-Difluoro-1,3-diketones | R-CO-CF₂-CO-R' | Direct fluorination of 1,3-diketones nih.gov | Precursors to difluorinated diols |

| Dicarbamates | H₂NCO-O-CH₂-CH(F)-CH₂-O-CONH₂ | Analogous to synthesis from 2-phenyl-1,3-propanediol via a dichlorocarbonate intermediate google.com | Disubstituted derivative |

Formation of Cyclic Derivatives (e.g., fluorinated dioxanes from difluoropropanediols)

The 1,3-diol structure of this compound is ideal for forming six-membered cyclic derivatives. These reactions typically involve condensation with a bifunctional reagent that bridges the two hydroxyl groups.

A common example is the formation of 1,3-dioxanes, which are cyclic acetals or ketals. These are readily prepared by reacting a 1,3-diol with a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst. organic-chemistry.org For this compound, this reaction would yield a 5-fluoro-1,3-dioxane. These cyclic structures can serve as protecting groups for the diol functionality in multi-step syntheses. organic-chemistry.org

Furthermore, fluorinated propanediols can form other important cyclic structures. For instance, 2,2-difluoro-1,3-propanediol can be treated with a sulfating agent to form 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate (B86663). smolecule.com This demonstrates that the diol structure, even with fluorine substitution, can be incorporated into cyclic systems, which may exhibit significantly different chemical properties due to conformational constraints. Other cyclic derivatives include dioxaborinanes, which have been synthesized for applications in liquid crystals. koreascience.kr

| Cyclic Derivative | Reactants | General Reaction | Significance |

|---|---|---|---|

| 5-Fluoro-1,3-dioxane | This compound + Aldehyde/Ketone | Acid-catalyzed acetalization organic-chemistry.org | Protection of diol functionality |

| 2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate | 2,2-Difluoro-1,3-propanediol + Sulfating agent | Cyclic sulfate formation smolecule.com | Precursor for pharmaceuticals and materials smolecule.com |

| Fluorinated 1,3,2-dioxaborinanes | Fluorinated diol + Boronic acid | Condensation reaction koreascience.kr | Applications in liquid crystal materials koreascience.kr |

| Cyclic Carbonates | 2-Nitro-1,3-propanediol + Phosgene equivalent | Carbonate formation from a related diol osti.gov | Potential derivative for polymer synthesis |

Incorporation into Polymer Backbones as Chain Extenders or Building Blocks

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. rsc.org this compound can function in a similar capacity, introducing fluorine into the polymer backbone, which can significantly alter the material's properties, such as thermal stability, chemical resistance, and surface energy.

In polyurethane synthesis, diols act as chain extenders, reacting with isocyanate groups to form the hard segments of the polymer. mdpi.comechemi.com The use of fluorinated diols as chain extenders is a known strategy to enhance properties like water resistance and thermal stability in the resulting fluorinated polyurethanes (FPUs). mdpi.comresearchgate.net For example, studies have successfully used fluorinated chain extenders derived from 2-Amino-2-methyl-1,3-propanediol to create hydrophobic and strong polyurethane membranes. echemi.combohrium.com While not this compound itself, these examples establish the principle that fluorinated diols are effective in this role. The parent compound, 1,3-propanediol (B51772), is a well-established building block for polymers, and its fluorinated analog is expected to serve as a valuable monomer for creating specialized fluorinated polymers.

As a building block, this compound can be used in polycondensation reactions to synthesize polymers like polyesters. rsc.org The incorporation of the fluoro-substituted monomer can lead to materials with unique characteristics desirable for coatings, adhesives, and membranes.

| Role | Polymer Type | Example Monomer/Analog | Resulting Polymer Property |

|---|---|---|---|

| Chain Extender | Polyurethane (PU) | Fluorinated diols (e.g., OF, TF) mdpi.com | Enhanced water resistance, flame retardancy, thermal stability mdpi.com |

| Chain Extender | Polyurethane (PU) | Fluorinated chain extender from 2-Amino-2-methyl-1,3-propanediol echemi.combohrium.com | Increased tensile strength and hydrophobicity bohrium.com |

| Building Block | Fluorinated Polymers | This compound | Superior resistance for coatings, strong adhesives |

| Building Block | Polyester | 1,3-Propanediol (parent compound) rsc.org | Foundation for creating functional polyesters rsc.org |

Regioselective and Stereoselective Functionalization

Achieving control over the regioselectivity and stereoselectivity of reactions is crucial for synthesizing complex molecules with defined three-dimensional structures, particularly for pharmaceutical applications. The structure of this compound presents opportunities and challenges for such selective transformations.

A notable method for the regioselective synthesis of this compound derivatives starts from allylsilanes. researchgate.netchemrxiv.org The epoxidation of an allylsilane followed by ring-opening with an HF source like HF•Et3N proceeds with high regioselectivity to yield a 2-fluoro-3-silylpropan-1-ol. acs.orgchemrxiv.org The reaction's selectivity is attributed to a beta-silyl effect that stabilizes a developing positive charge on the carbon adjacent to the silicon atom. researchgate.netchemrxiv.org Subsequent oxidation of the silyl group can provide the differentiated this compound. researchgate.net

For stereoselective synthesis, an enantioselective aldol-Tishchenko tandem reaction has been developed. nih.gov This method reacts α-fluoroketones with aldehydes, catalyzed by a lithium binaphtholate complex, to produce 2-fluoro-1,3-diols with three contiguous stereogenic centers. nih.gov Kinetic studies revealed that the catalyst selectively promotes the hydride shift in one of eight possible stereoisomers, leading to a highly controlled and stereoselective synthesis. nih.gov

Enzymatic methods also offer a powerful tool for stereoselective functionalization. The asymmetric hydrolysis of 2-aryl-2-fluoromalonate esters using lipases can produce enantiopure 1-(O)-benzyl-2-aryl-2-fluoro-1,3-propanediol products, demonstrating excellent stereocontrol. worktribe.com

| Method | Selectivity | Key Transformation | Catalyst/Reagent | Outcome |

|---|---|---|---|---|

| Epoxidation/Ring-Opening of Allylsilanes | Regioselective | Allylsilane → 2-Fluoro-3-silylpropan-1-ol acs.orgchemrxiv.org | HF•Et₃N chemrxiv.org | Formation of a specific constitutional isomer |

| Aldol-Tishchenko Reaction | Stereoselective | α-Fluoroketone + Aldehyde → 2-Fluoro-1,3-diol nih.gov | Lithium binaphtholate nih.gov | Control of three contiguous stereocenters |

| Enzymatic Hydrolysis | Stereoselective | 2-Aryl-2-fluoromalonate ester → Asymmetric 2-aryl-2-fluoro-1,3-propanediol monoacetate worktribe.com | Porcine pancreatic lipase (S-PPL) worktribe.com | Synthesis of enantiopure products |

Spectroscopic and Structural Elucidation of 2 Fluoro 1,3 Propanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-fluoro-1,3-propanediol is expected to show distinct signals for the methine proton attached to the fluorine-bearing carbon (CHF), the methylene (B1212753) protons of the two CH₂OH groups, and the hydroxyl protons. The chemical shifts and multiplicities are influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as spin-spin coupling between neighboring protons and the fluorine atom.

For a related compound, 2-fluoro-3-(triisopropylsilyl)propan-1-ol, the proton on the fluorine-bearing carbon (CHF) appears as a complex multiplet, a doublet of quintets, due to coupling with the fluorine atom and the adjacent methylene protons. nih.gov A similar complex splitting pattern would be anticipated for this compound. The methylene protons (CH₂) adjacent to the fluorinated carbon and the hydroxyl group will also exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atom. The hydroxyl protons (OH) typically appear as broad singlets, but can sometimes show coupling to adjacent protons under specific conditions.

Interactive Data Table: Predicted ¹H NMR Data for this compound (Based on analysis of similar fluorinated propanediols)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H CF | 4.6 - 5.0 | dddd | J(H,F) ≈ 48-50, J(H,H) ≈ 3-8 |

| H OCH₂ | 3.6 - 3.9 | m | |

| OH | Variable (typically 2.0-4.0) | br s |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms are also influenced by the attached fluorine atom. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbon atoms will show smaller two-bond (²JCF) couplings.

For the precursor 2-fluoro-3-(triphenylsilyl)propan-1-ol, the carbon bearing the fluorine atom (C-F) shows a characteristic doublet with a large coupling constant (¹JCF) of approximately 168 Hz. nih.gov The adjacent carbon atoms also show smaller doublet splittings. nih.gov A similar pattern is expected for this compound.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C -F | 90 - 95 | d | ¹J(C,F) ≈ 165-175 |

| C H₂OH | 65 - 70 | d | ²J(C,F) ≈ 20-25 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. beilstein-journals.org The fluorine nucleus has a wide chemical shift range, making it an excellent probe for its local electronic environment. beilstein-journals.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom, which would be split into a multiplet due to coupling with the adjacent methine and methylene protons. The chemical shift for a single fluorine atom in an aliphatic chain is typically in the range of -170 to -220 ppm relative to CFCl₃. For instance, in 2-fluoro-3-(trimethylsilyl)propan-1-ol, the fluorine signal appears around -176 ppm. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₃H₇FO₂), the expected molecular weight is approximately 94.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 94 would be expected, although it may be weak in some cases for alcohols.

The fragmentation of fluorinated organic compounds often involves the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). chemguide.co.uk For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18) or cleavage of the carbon-carbon bond adjacent to the hydroxyl group. libretexts.org Therefore, the mass spectrum of this compound would likely exhibit peaks corresponding to the following fragments:

[M - H₂O]⁺ : m/z 76

[M - HF]⁺ : m/z 74

[CH₂OH]⁺ : m/z 31

[C₂H₄FO]⁺ : m/z 63

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which helps to confirm the elemental composition. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H and C-F bonds.

The key expected IR absorption bands are:

O-H Stretch : A broad and strong band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups and indicates hydrogen bonding.

C-H Stretch : Absorption bands in the region of 2850-3000 cm⁻¹.

C-F Stretch : A strong absorption in the region of 1000-1100 cm⁻¹. The exact position can help to distinguish it from other C-O stretching vibrations.

C-O Stretch : Bands in the region of 1000-1200 cm⁻¹, which may overlap with the C-F stretch.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H | Stretching | 2850-3000 | Medium to Strong |

| C-F | Stretching | 1000-1100 | Strong |

| C-O | Stretching | 1000-1200 | Medium to Strong |

Advanced Spectroscopic Techniques for Fine Structure Characterization

While standard NMR, MS, and IR techniques provide a solid foundation for the structural elucidation of this compound, advanced methods can offer deeper insights into its fine structural details, such as stereochemistry and conformational preferences.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals, respectively. COSY spectra would reveal the coupling relationships between different protons, helping to trace the carbon backbone. HSQC would correlate each proton with the carbon to which it is directly attached.

For determining the conformational preferences, advanced NMR techniques combined with computational modeling can be employed. The study of coupling constants, particularly three-bond proton-proton (³JHH) and proton-fluorine (³JHF) couplings, can provide information about the dihedral angles between substituents, which in turn reveals the preferred spatial arrangement of the molecule. In similar fluorinated alcohols, such analyses have been used to understand the influence of intramolecular hydrogen bonding and stereoelectronic effects on the conformational equilibrium. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, conformational energies, and electronic properties. For 2-fluoro-1,3-propanediol, DFT calculations are crucial for understanding how the introduction of a fluorine atom influences the conformational preferences of the propanediol (B1597323) backbone.

Studies on similar fluorinated diols, such as 3-fluoro-1,2-propanediol, have utilized DFT methods like B3LYP with large basis sets (e.g., 6-311+G**) to analyze conformational isomerism. researchgate.net These studies reveal that the most stable conformers are often those in an "all-gauche" arrangement. researchgate.net This preference is dictated by a complex interplay of steric, electrostatic, and hyperconjugative interactions. researchgate.net

For this compound, DFT calculations would similarly map the potential energy surface by rotating the key dihedral angles (O-C-C-C and C-C-C-O). The relative energies of the resulting conformers can be calculated to identify the most stable structures. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the electronic structure. NBO analysis helps to quantify hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond (σ) to the antibonding orbital of the C-F bond (σ*C-F), which are critical in stabilizing certain conformations. researchgate.netswarthmore.edu

Table 1: Representative DFT Calculation Parameters for Conformational Analysis of Fluorinated Diols

| Parameter | Description | Typical Value/Method |

| Computational Method | The theoretical model used to approximate the Schrödinger equation. | B3LYP, MP2 |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311++G(d,p), aug-cc-pVDZ |

| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM (Polarizable Continuum Model) |

| Analysis Performed | Types of data extracted from the calculations. | Geometry Optimization, Frequency Calculation, NBO Analysis |

This table represents typical parameters used in DFT studies of related molecules, which would be applicable to this compound.

Analysis of Fluorine Gauche Effects in 1,3-Diol Systems

The gauche effect is a conformational phenomenon where a gauche arrangement (dihedral angle of ~60°) is more stable than the anti arrangement (dihedral angle of ~180°), contrary to what would be expected from steric hindrance. In fluorinated organic molecules, this effect is particularly pronounced. The primary cause is often attributed to hyperconjugation, where electron density is delocalized from a neighboring sigma bond (σ) into the low-lying antibonding orbital of the carbon-fluorine bond (σ*C-F). swarthmore.edu

In a 1,3-diol system like this compound, the fluorine atom at the C2 position introduces significant conformational bias. Theoretical studies on related molecules like 3-fluoro-1,2-propanediol have shown that hyperconjugative interactions are the dominant force dictating the gauche preference, outweighing other factors like intramolecular hydrogen bonding. researchgate.net Specifically, antiperiplanar interactions involving σC-H and σC-C as electron donors and σC-O and σC-F as electron acceptors stabilize the gauche conformers. researchgate.net

However, an emerging model suggests that electrostatic interactions can also contribute significantly to or even dominate the fluorine gauche effect, particularly when other polarizable atoms like silicon are present. acs.orgnih.gov In the case of this compound, computational analysis would be required to determine the relative contributions of hyperconjugation (nF→σCH, σCH→σCF) versus electrostatic repulsions or attractions between the electronegative fluorine and oxygen atoms.

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical calculations are essential for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. nih.govnih.gov These studies can identify the most likely sites for nucleophilic or electrophilic attack, calculate the activation energies for potential reaction pathways, and determine the structures of transition states. nih.gov

For this compound, quantum chemical studies could explore several key reactions. For instance, the reactivity of the hydroxyl groups in esterification or etherification reactions could be modeled. The calculations would reveal how the electron-withdrawing nature of the adjacent fluorine atom affects the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms.

Furthermore, potential elimination reactions to form fluoro-olefins could be investigated. By mapping the reaction pathway and calculating the energy barrier for the elimination of water, chemists can predict the conditions under which such a reaction might occur. Analysis of related compounds suggests that fluorinated diols can undergo oxidation, reduction, and substitution reactions. Quantum chemical methods can provide detailed mechanistic insights into these transformations, guiding synthetic efforts. nih.gov For example, predicting the transition state energies for oxidation at either hydroxyl group could help determine the selectivity of such a reaction.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Precursor for Organofluorine Compounds

2-Fluoro-1,3-propanediol and its derivatives are fundamental precursors in the synthesis of a wide array of organofluorine compounds. escholarship.org The ability to introduce a stereodefined fluorine atom into a simple, functionalized aliphatic chain is of significant interest in synthetic chemistry. nih.gov The development of methodologies for creating these fluorinated building blocks has expanded their accessibility and utility. escholarship.org

One of the practical synthetic routes to this compound derivatives involves the reduction of corresponding fluoromalonate esters. worktribe.com These esters can be reduced using reagents like diborane (B8814927) or calcium borohydride (B1222165) to yield the desired diol. worktribe.com Another versatile method involves the epoxidation of allylsilanes followed by epoxide opening with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (HF·Et₃N), which regioselectively produces 2-fluoro-3-silylpropan-1-ols. acs.org These silyl-substituted fluorohydrins can then be converted to 2-fluoro-1,3-propanediols through oxidative desilylation, such as the Tamao–Fleming oxidation. acs.org

Furthermore, biocatalysis offers a sustainable approach to producing chiral organofluorines. escholarship.org For instance, the selective enzymatic oxidation of related compounds like 3-fluoro-1,2-propanediol has been explored to create valuable chiral intermediates. escholarship.org These synthetic strategies underscore the role of fluorinated propanediols as accessible building blocks for more elaborate organofluorine structures. escholarship.org

Intermediates in the Synthesis of Complex Fluorinated Molecules

As versatile intermediates, fluorinated propanediols are instrumental in constructing complex molecules, including those with potential biological relevance and fluorinated sugar analogs. escholarship.orgacs.org The presence of both a fluorine atom and hydroxyl groups allows for a variety of subsequent chemical transformations. worktribe.com

For example, fluoromalonate esters, the precursors to this compound, can be readily converted into fluorinated diamides and cyclam (1,4,8,11-tetraazacyclotetradecane) systems, which are important for their ability to form metal ion complexes. worktribe.com The diol structure itself is a key feature in the synthesis of fluorinated analogs of biologically important molecules. Oxidative desilylation of 3-silyl fluorohydrins provides access to 2-fluoro-1,3-propanediols, which serve as starting points for creating fluorinated carbohydrate analogues. acs.org

Enzymatic methods have been developed to produce chiral fluorinated C3 synthons with high enantiomeric excess from 2-aryl-2-fluoro-1,3-propanediols. researchgate.net These chiral building blocks are valuable for the asymmetric synthesis of more complex structures. researchgate.net Additionally, biocatalytic pathways have been constructed for the synthesis of 2-fluoro-3-hydroxypropionic acid, which can theoretically be reduced to form this compound, further expanding the range of fluorine-containing products. nih.gov

| Precursor/Intermediate | Synthetic Method | Resulting Complex Molecule/Class | Reference(s) |

| Diethyl fluoromalonate | Reduction | This compound | worktribe.com |

| Allylsilanes | Epoxidation, Epoxide Opening, Oxidation | This compound | acs.org |

| 2-Aryl-2-fluoro-1,3-propanediols | Enzyme-catalyzed monoacetylation | Chiral fluorinated polyfunctionalized C3 synthons | researchgate.net |

| 2-Fluoro-3-silylpropan-1-ols | Tamao–Fleming oxidation | Fluorinated carbohydrate analogues | acs.org |

Building Blocks for Polymeric Materials (e.g., fluorinated polyurethanes)

This compound and other fluorinated diols are important monomers and chain extenders in the synthesis of high-performance polymers, most notably fluorinated polyurethanes (FPUs). mdpi.commdpi.com The incorporation of fluorine into the polymer structure imparts desirable properties such as enhanced thermal stability, chemical resistance, low surface energy, and hydrophobicity. mdpi.comnih.gov

FPUs are typically synthesized through the polycondensation reaction of polyisocyanates and polyols, with fluorinated diols often used as chain extenders to form the hard segments of the polymer. mdpi.comnih.gov The introduction of fluorinated chain extenders can significantly improve the thermal stability of the resulting polyurethane. mdpi.com For instance, some FPUs exhibit decomposition onset temperatures between 247–330 °C. mdpi.com The presence of fluorine also promotes the microphase separation between the soft and hard segments of the polyurethane, which can enhance mechanical properties like tensile strength. nih.govresearchgate.net

Different types of fluorinated diols, such as 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) (TF) and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) (OF), have been used as chain extenders to create aliphatic FPUs. mdpi.com Research has also explored the synthesis of novel long-segment side-chain fluorinated chain extenders by reacting compounds like 2-Amino-2-methyl-1,3-propanediol with fluorinated molecules. researchgate.net These specialized chain extenders can be incorporated into polyurethane backbones to produce materials for applications like waterproof and breathable membranes. researchgate.net The resulting FPUs often show increased hydrophobicity compared to their non-fluorinated counterparts. researchgate.net

| Fluorinated Building Block | Polymer Type | Key Improved Properties | Reference(s) |

| Fluorinated diols (general) | Fluorinated Polyurethane (FPU) | Enhanced thermal stability, hydrophobicity | mdpi.commdpi.com |

| 2-Amino-2-methyl-1,3-propanediol (used to make fluorinated chain extender) | Side-chain FPU | Increased tensile strength, hydrophobicity | researchgate.net |

| 2,2,3,3-tetrafluoro-1,4-butanediol (TF) | Aliphatic FPU | Enhanced water resistance, flame retardancy | mdpi.com |

| 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OF) | Aliphatic FPU | Enhanced thermal stability | mdpi.com |

Components in Advanced Materials (e.g., chiral dopants for liquid crystals, derived from difluorinated propanediols)

While this compound is a key monofluorinated building block, its gem-difluorinated analog, 2,2-difluoro-1,3-propanediol, and its derivatives serve as precursors for components in advanced materials like liquid crystals (LCs). innospk.combeilstein-journals.org Specifically, derivatives of 2,2-difluoro-1,3-propanediol are used to synthesize chiral dopants for creating chiral nematic (cholesteric) liquid crystals. beilstein-journals.orgresearchgate.net

Chiral nematic LCs are formed by adding a chiral compound (dopant) to an achiral nematic LC host. beilstein-journals.orgsigmaaldrich.com The dopant induces a helical twist in the nematic phase, and the ability of the dopant to do so is measured by its helical twisting power (HTP). beilstein-journals.org Dopants with high HTP are in demand for various display applications, including super-twisted nematic (STN) LCDs and polymer-stabilized Blue Phase LCDs. beilstein-journals.org

Researchers have synthesized 4,6-diaryl-5,5-difluoro-1,3-dioxanes as potential chiral dopants. beilstein-journals.org These compounds are prepared from racemic 2,2-difluoro-1,3-diphenyl-1,3-propanediol (rac-2), which is a derivative of the core 2,2-difluoro-1,3-propanediol structure. beilstein-journals.org The resulting enantiomers of the dioxanes were evaluated as chiral dopants in commercially available liquid crystal hosts, demonstrating the pathway from a simple difluorinated diol derivative to a functional component in advanced optical materials. beilstein-journals.org The introduction of fluorine into the dopant structure is a key element in designing these specialized molecules for LC applications. beilstein-journals.org

Biochemical Research Applications Excluding Human Clinical Data

Use as Substrates or Probes in Enzymatic Reaction Mechanism Studies (e.g., propanediol (B1597323) dehydrase)

Fluorinated substrate analogues like 2-fluoro-1,3-propanediol are instrumental in elucidating the mechanisms of enzymatic reactions. acs.org By replacing a natural substrate with a fluorinated version, researchers can study the catalytic cycle, identify reaction intermediates, and understand the specific chemical steps involved. An exemplary case is the study of propanediol dehydratase, a cobalamin (vitamin B12)-dependent enzyme that catalyzes the dehydration of 1,2-propanediol to propanal. wikipedia.orgnih.gov

Research using 3-fluoro-1,2-propanediol, a structural isomer of this compound, has provided significant mechanistic insights into the action of propanediol dehydratase. acs.org In these studies, the fluorinated analogue acts as a substrate for the enzyme. The high electronegativity of the fluorine atom influences the reaction, leading to the formation of fluoroacetone (B1215716) and the irreversible inactivation of the enzyme. This process allowed researchers to deduce critical aspects of the catalytic mechanism, such as the migration of the hydroxyl group. acs.org The study demonstrated that the enzyme is inactivated by the fluorinated substrate, with the inactivation kinetics providing clues about the reaction steps.

2-Fluoro-1,3-propanediols, which can be synthesized via methods like oxidative desilylation, are recognized for their utility in studying enzymatic reactions that involve glycerol (B35011), a fundamental molecule in many metabolic processes. acs.org

Table 1: Mechanistic Insights from Fluorinated Propanediol in Propanediol Dehydratase Studies

| Feature Studied | Observation with 3-Fluoro-1,2-propanediol | Mechanistic Implication | Source |

| Substrate Activity | Acts as a substrate for propanediol dehydrase. | The enzyme's active site can accommodate the fluorinated analogue. | acs.org |

| Enzyme Inactivation | Causes time-dependent, irreversible inactivation of the enzyme. | The fluorinated intermediate formed during the reaction is highly reactive and modifies the enzyme. | acs.org |

| Product Formation | Leads to the formation of fluoroacetone. | Provides evidence for a specific rearrangement mechanism within the active site. | acs.org |

Investigation of Fluorine's Impact on Enzyme-Substrate Interactions

The substitution of a hydrogen atom or a hydroxyl group with fluorine profoundly alters the electronic and binding properties of a molecule, making fluorinated compounds excellent tools for probing enzyme-substrate interactions. acs.org The introduction of fluorine into a substrate like 1,3-propanediol (B51772) allows for a detailed investigation of how these changes affect binding affinity, catalytic efficiency, and substrate specificity.

Key impacts of the fluorine atom include:

Electronic Effects : Fluorine's high electronegativity creates a strong dipole in the carbon-fluorine bond. This polarization can alter the acidity of nearby protons and influence the electronic environment of the active site, affecting catalysis. acs.org For instance, the fluoroacetyl-CoA thioesterase (FlK) enzyme exhibits a massive preference for its fluorinated substrate over acetyl-CoA, partly due to the enhanced polarization provided by the fluorine substitution. acs.org

Binding and Molecular Recognition : While fluorine is a poor hydrogen bond acceptor, it can participate in favorable electrostatic and van der Waals interactions within an enzyme's active site. acs.org The study of FlK revealed that specificity relies not just on electronic effects but also on the specific molecular recognition of the fluorine atom itself during both the formation and breakdown of the acyl-enzyme intermediate. acs.org

Steric Profile : Fluorine's van der Waals radius is only slightly larger than that of hydrogen (1.47 Å vs. 1.20 Å), meaning it can often replace hydrogen with minimal steric perturbation. This allows researchers to probe electronic effects without significantly altering the molecule's shape.

Conformational Effects : The C-F bond can influence the conformational preferences of a molecule, which can, in turn, affect how it fits into an enzyme's active site. acs.org

Altered Reactivity : Replacing a hydroxyl group with fluorine removes a potential hydrogen bond donor and changes the chemical reactivity. reading.ac.uk For example, the high electronegativity of fluorine makes it a poor leaving group compared to bromine in analogous compounds, which can slow down certain reaction steps and allow for the trapping of intermediates.

Table 2: Comparison of Physicochemical Properties and Their Impact on Enzyme Interactions

| Property | C-H Bond / -OH Group | C-F Bond / -F Group | Impact on Enzyme-Substrate Interaction | Source |

| Electronegativity | Lower (H: 2.20, O: 3.44) | Highest (F: 3.98) | Alters local electronic environment, pKa of adjacent groups, and substrate polarization. | acs.org |

| Bond Strength (kJ/mol) | C-H: ~413 | C-F: ~485 | Increases metabolic stability of the substrate analogue. | biorxiv.org |

| Hydrogen Bonding | -OH is a strong H-bond donor and acceptor. | -F is a very weak H-bond acceptor. | Eliminates specific hydrogen bonding interactions, allowing their importance in binding to be assessed. | reading.ac.uk |

| Leaving Group Ability | -OH is a poor leaving group (unless protonated). | Fluoride (B91410) (F-) is a poor leaving group. | Can slow or halt catalytic steps, enabling the study of reaction intermediates. | nih.gov |

Studies on Fluorinated Analogues in Fundamental Metabolic Pathways (e.g., glycolytic pathway interference at cellular level)

Similarly, fluorinated and halogenated analogues of glycerol and dihydroxyacetone phosphate (B84403) have been synthesized to probe the action of key enzymes that link glycerol metabolism to the glycolytic pathway. Studies on D-1-fluorodeoxyglycerol 3-phosphate and other 1-halo analogues of dihydroxyacetone 3-phosphate have demonstrated their effects on enzymes such as glycerol-3-phosphate dehydrogenase and triosephosphate isomerase. acs.org These enzymes are critical for processing the glycerol backbone and feeding it into glycolysis. By using fluorinated analogues, researchers can investigate the specificity and mechanism of these enzymes, shedding light on the broader regulation of carbohydrate metabolism.

Table 3: Examples of Fluorinated Compounds Used to Study Glycolysis-Related Enzymes

| Enzyme | Pathway | Fluorinated Compound/Inhibitor | Effect | Source |

| Enolase | Glycolysis | Fluoride ion (in presence of phosphate) | Inhibition of the dehydration of 2-phosphoglycerate. | ttuhsc.edu |

| Glycerol-3-Phosphate Dehydrogenase | Glycerol Metabolism / Glycolysis Link | D-1-fluorodeoxyglycerol 3-phosphate | Acts as a substrate or inhibitor, allowing study of enzyme mechanism. | acs.org |

| Triosephosphate Isomerase | Glycolysis | 1-fluoro-dihydroxyacetone 3-phosphate | Acts as a substrate/inhibitor, used to investigate enzyme active site and mechanism. | acs.org |

| Propanediol Dehydratase | Fermentation Pathway | 3-fluoro-1,2-propanediol | Acts as a mechanism-based inactivator. | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-fluoro-1,3-propanediol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated diols like this compound often involves halogenation or nucleophilic substitution reactions. For example, fluorination of diols can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions. Reaction parameters such as temperature (−78°C to 25°C), solvent (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side reactions (e.g., over-fluorination or decomposition). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Reaction progress should be monitored using TLC or NMR .

Q. How can gas chromatography (GC) be employed to analyze this compound and its intermediates, and what validation parameters are essential?

- Methodological Answer : GC analysis is effective for quantifying this compound and related compounds (e.g., 3-hydroxypropionaldehyde). Use a polar capillary column (e.g., DB-WAX) with a flame ionization detector. Key parameters include:

- Temperature programming : Start at 50°C (hold 2 min), ramp to 200°C at 10°C/min.

- Carrier gas : Helium at 1.0 mL/min.

- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Internal standards (e.g., 1,4-butanediol) improve accuracy. Relative standard deviations for repeatability should be <3.21% .

Q. What are the stability considerations for this compound under varying pH and temperature conditions, and how should it be stored?

- Methodological Answer : Fluorinated diols are sensitive to hydrolysis and thermal degradation. Stability studies should assess:

- pH effects : Use buffered solutions (pH 4–9) and monitor degradation via HPLC or GC over 24–72 hours.

- Thermal stability : Conduct accelerated aging tests at 40°C, 60°C, and 80°C to determine shelf life.

- Storage recommendations : Store in amber glass under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture and light. Impurities like 2-amino-1,3-propanediol may form under acidic conditions, requiring rigorous purity checks .

Advanced Research Questions

Q. How do fluorination mechanisms differ between 1,3-propanediol derivatives, and what intermediates are critical in this compound synthesis?

- Methodological Answer : Fluorination of 1,3-propanediol derivatives typically proceeds via SN2 mechanisms, where the hydroxyl group is replaced by fluorine. Key intermediates include protonated diols or tosylated precursors. Computational modeling (DFT) can predict transition states and activation energies. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) and trapping intermediates (e.g., using in-situ NMR) is essential. Competing pathways, such as elimination or rearrangement, must be suppressed by optimizing steric and electronic factors .

Q. What are the thermodynamic binding properties of this compound with metal ions, and how do they impact its role in biological buffers?

- Methodological Answer : Isothermal titration calorimetry (ITC) can quantify binding constants (Kd) and enthalpy changes (ΔH) for interactions between this compound and divalent metals (e.g., Mg²⁺, Ca²⁺). Compare results with non-fluorinated analogs (e.g., Tris buffer). Fluorine’s electronegativity may weaken metal coordination, reducing buffer interference in enzymatic assays. Validate findings using fluorescence spectroscopy or competitive binding assays with EDTA .

Q. Can microbial biosynthesis be adapted for this compound production, and what genetic engineering strategies are viable?

- Methodological Answer : While wild strains (e.g., Klebsiella pneumoniae) metabolize glycerol to 1,3-propanediol, fluorinated analogs require engineered pathways. Propose:

- Heterologous expression : Introduce fluorinase enzymes from Streptomyces cattleya to incorporate fluorine.

- Substrate engineering : Use fluorinated glycerol derivatives (e.g., 3-fluoro-1,2-propanediol) as feedstocks.

- Fermentation optimization : Microaerobic conditions and pH-stat fed-batch systems enhance yield. Monitor pathway flux via ¹³C metabolic flux analysis .

Q. How can contradictory molecular weight data for fluorinated diols be resolved, and what analytical cross-validation methods are recommended?

- Methodological Answer : Discrepancies in molecular weight determinations (e.g., between MS and GC-MS) may arise from fragmentation or derivatization artifacts. Cross-validate using:

- High-resolution MS (HRMS) : Confirm exact mass (e.g., this compound: C₃H₇FO₂, exact mass 94.0375).

- NMR (¹H/¹³C/¹⁹F) : Assign peaks for fluorine coupling (e.g., ¹⁹F NMR at δ −120 to −220 ppm).

- Elemental analysis : Verify C/H/F ratios within ±0.3% of theoretical values .

Q. What role does this compound play in modulating reaction thermodynamics for biolubricant synthesis, and how can kinetics be modeled?

- Methodological Answer : In esterification reactions (e.g., with fatty acid methyl esters), this compound acts as a branching agent. Use:

- Kinetic modeling : Apply pseudo-homogeneous rate laws or Langmuir-Hinshelwood mechanisms.

- Thermodynamic analysis : Calculate equilibrium constants (Keq) via van’t Hoff plots. Fluorine’s electron-withdrawing effect may lower activation energy for ester formation. Validate models using Arrhenius plots and sensitivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.